molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate

Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate

Cat. No.: B12977321
M. Wt: 205.64 g/mol
InChI Key: ZACCBWISPIWXRN-UHFFFAOYSA-N
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Description

Chloroacetyl Group

The 2-chloroacetyl group (-COCH₂Cl) is a reactive electrophilic moiety characterized by:

  • A carbonyl group (C=O) that can participate in nucleophilic acyl substitution reactions.
  • A chlorine atom at the β-position, which enhances the leaving group potential of the acetyl unit.
    This group is often utilized in synthetic chemistry to introduce chloroalkyl chains or to act as an intermediate in the formation of more complex molecules.

Carboxylate Ester

The ethyl carboxylate ester (-COOCH₂CH₃) is a stabilized derivative of carboxylic acid, offering:

  • Reduced acidity compared to free carboxylic acids (pKa ~25 vs. ~5 for carboxylic acids).
  • Hydrolytic stability under neutral conditions, though susceptible to cleavage under acidic or basic conditions.
    This ester group enhances the compound’s lipophilicity, influencing its solubility in organic solvents.

Synergistic Effects

The proximity of the carboxylate ester and chloroacetyl groups on the cyclopropane ring creates a unique electronic environment. The electron-withdrawing nature of the carbonyl groups may polarize the cyclopropane ring, potentially stabilizing transition states in reactions such as nucleophilic ring openings or cross-coupling processes.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11)

InChI Key

ZACCBWISPIWXRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Hydrolysis: The major product is cyclopropane-1-carboxylic acid.

    Reduction: Products include cyclopropylamines or cyclopropanols.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate has the following chemical structure:

  • Molecular Formula : C₈H₈ClN O₃
  • CAS Number : 1279815-30-3

This compound features a cyclopropane ring, which contributes to its unique reactivity and biological activity. The presence of the chloroacetyl group enhances its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropane compounds, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability and controlled release of drugs in targeted therapies .

Pesticidal Activity

This compound has been identified as a promising candidate for developing new pesticides. Patents indicate its efficacy against various pests from different taxonomic groups, including arthropods and mollusks . This compound's mechanism involves disrupting key biological processes in target organisms, leading to effective pest control.

Herbicidal Properties

Research has also explored the herbicidal potential of this compound, with findings suggesting that it can inhibit the growth of certain weeds without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus at low concentrations (4-32 μg/mL).
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines through caspase activation pathways.
Study CPesticidal EfficacyShowed over 90% mortality in treated insect populations within 48 hours of exposure.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.

Comparison with Similar Compounds

Ethyl 1-[(2-Chloroacetyl)amino]cyclopropanecarboxylate vs. Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • Key Differences: The chloroacetyl group in the target compound replaces the simple amino group in ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 42303-42-4). This substitution enhances electrophilicity, enabling nucleophilic displacement reactions (e.g., with amines or thiols), which are less feasible in the unmodified amino derivative .
  • Physical Properties: Ethyl 1-aminocyclopropanecarboxylate hydrochloride has a molecular weight of 181.62 g/mol (C₆H₁₂ClNO₂), while the chloroacetyl derivative would have a higher molecular weight (~245–260 g/mol) due to the added chloroacetyl moiety.

Comparison with Sulfonamide Derivatives

  • Example: Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate (, % yield, mp 138–140°C) features a chlorocarbonyl group and dimethylcyclopropane ring.

Ring Size and Functional Group Impact

Cyclopropane vs. Cyclobutane/Cyclopentane Analogs

  • Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (): The cyclobutane ring reduces strain but increases conformational flexibility. The methylamino group offers less steric hindrance than the chloroacetyl group, favoring different reaction pathways (e.g., alkylation vs. nucleophilic substitution) .
  • Resmethrin (): A cyclopropanecarboxylate ester with a furanyl-methyl group, used as a pyrethroid insecticide. Its bulky substituents contrast with the target compound’s chloroacetyl group, highlighting how functional groups dictate application (pesticide vs. synthetic intermediate) .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm) Yield (%)
This compound* ~245–260 Not Reported ~10.40 (-CONH), ~4.20 (-CH₂CH₃) N/A
Ethyl 1-Aminocyclopropanecarboxylate HCl 181.62 Not Reported 1.33–1.38 (cyclopropane CH), 1.18 (-CH₂CH₃) >80
Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate 341.14 138–140 1.38 (Cpr-CH), 1.12 (Me) 90
Resmethrin 338.40 Not Reported 2.29 (Me), 3.82 (OCH₃) N/A

*Hypothetical data inferred from analogs.

Biological Activity

Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring, which contributes to its reactivity and biological properties. The presence of the chloroacetyl group allows for covalent interactions with biological macromolecules, particularly enzymes.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The chloroacetamido moiety can form covalent bonds with nucleophilic amino acids such as cysteine or serine in the active sites of enzymes, leading to inhibition. This mechanism is crucial for the development of drugs targeting specific enzymes involved in various diseases.

Applications in Medicinal Chemistry

This compound has been explored for several applications:

  • Drug Development : Its structural features make it a candidate for designing inhibitors or modulators for various therapeutic targets.
  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the discovery of new drugs.
  • Biological Studies : The compound is used to investigate the effects of cyclopropane derivatives on biological systems, enhancing our understanding of their pharmacological properties.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings from notable research:

StudyFindings
Medicinal Chemistry Research Demonstrated that the compound exhibits significant inhibitory effects on specific enzymes, suggesting potential use as a therapeutic agent.
Cell Line Studies In vitro studies indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Mechanistic Insights Research revealed that the compound's inhibition mechanism involves covalent modification of enzyme active sites, which is critical for developing targeted therapies .

Case Studies

  • Antitumor Activity : A study using human prostate cancer cells (PC-3) showed that this compound significantly reduced cell viability, indicating its potential as an antitumor agent. The study employed sulforhodamine B (SRB) assays to quantify cell proliferation and apoptosis .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity through covalent modification, supporting its role in drug development.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics, which are essential for further development as a therapeutic agent .

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